Revosimeline

muscarinic receptor pharmacology spirocyclic compound synthesis CNS drug discovery

Revosimeline (INN 2018) is a structurally unique M1 muscarinic acetylcholine receptor agonist featuring an 8-azabicyclo[3.2.1]octane core linked to a 3-oxo-2,8-diazaspiro[4.5]decane moiety—a spiro-azabicyclic hybrid topology absent in xanomeline, milameline, or cevimeline. With conflicting vendor-reported pharmacology (M1 Ki = 1510 nM vs. CB1 IC₅₀ = 7.5 nM), Revosimeline is ideal for target deconvolution and SAR campaigns beyond traditional muscarinic agonist frameworks. Its moderate M1 affinity enables radioligand binding assay calibration. Procurement of generic M1 agonists as substitutes will confound experimental results.

Molecular Formula C18H29N3O3
Molecular Weight 335.44
CAS No. 1810001-96-7
Cat. No. B610451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevosimeline
CAS1810001-96-7
SynonymsRevosimeline; 
Molecular FormulaC18H29N3O3
Molecular Weight335.44
Structural Identifiers
SMILESO=C(N1[C@@]2([H])C[C@H](N(CC3)CCC3(CN4)CC4=O)C[C@]1([H])CC2)OCC
InChIInChI=1S/C18H29N3O3/c1-2-24-17(23)21-13-3-4-14(21)10-15(9-13)20-7-5-18(6-8-20)11-16(22)19-12-18/h13-15H,2-12H2,1H3,(H,19,22)/t13-,14+,15+
InChIKeyIXAHYSYEIHSUAG-FICVDOATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Revosimeline (1810001-96-7): A Structurally Distinct Spiro-Azabicyclic Muscarinic Agonist for Neurological Research Applications


Revosimeline (CAS: 1810001-96-7; molecular formula C₁₈H₂₉N₃O₃; molecular weight 335.44 g/mol) is a synthetic small molecule classified as a muscarinic acetylcholine receptor agonist [1]. The compound is reported as an agonist of the muscarinic acetylcholine M₁ receptor [2]. Structurally, Revosimeline incorporates an 8-azabicyclo[3.2.1]octane core linked via an ethyl carbamate to a 3-oxo-2,8-diazaspiro[4.5]decane moiety, representing a spiro-azabicyclic chemotype distinct from earlier muscarinic agonists [3]. Revosimeline is designated an International Nonproprietary Name (INN) by the World Health Organization (designated 2018) and is not currently marketed as a therapeutic agent [4].

Why In-Class Muscarinic Agonists Cannot Substitute for Revosimeline in Research Applications


Revosimeline's specific molecular architecture combining an 8-azabicyclo[3.2.1]octane core with a 3-oxo-2,8-diazaspiro[4.5]decane substituent is not reproduced by any marketed muscarinic agonist [1]. The compound's reported activity profile spans both muscarinic M₁ receptor agonism (as per authoritative databases) and cannabinoid receptor modulation (as per multiple vendor descriptions), representing a dual-target or ambiguous pharmacology profile that structurally similar analogs such as xanomeline (M₁/M₄ preferring agonist), milameline (non-selective partial agonist), or cevimeline (M₁/M₃ agonist with spirocyclic moiety) do not exhibit [2][3]. Therefore, procurement of structurally related M₁ agonists as functional substitutes for Revosimeline would confound experimental interpretation due to distinct target engagement profiles, lack of spirocyclic-azabicyclic hybrid topology, and fundamentally different selectivity fingerprints across muscarinic receptor subtypes [4]. Researchers intending to replicate studies citing Revosimeline or explore this unique chemotype must obtain the specific compound rather than a generic M₁ agonist substitute.

Revosimeline Quantitative Differentiation Evidence: Comparative Analysis Against Structural and Functional Analogs


Structural Topology: Unique Spiro-Azabicyclic Hybrid Architecture Not Present in Milameline, Xanomeline, or Cevimeline

Revosimeline exhibits a unique spiro-azabicyclic hybrid architecture comprising an 8-azabicyclo[3.2.1]octane core with an N-linked ethyl carbamate and a 3-oxo-2,8-diazaspiro[4.5]decane substituent [1]. This topology represents a structural departure from earlier muscarinic agonists: milameline features an oxime ether linked to a tetrahydropyridine; xanomeline contains a thiadiazole linked to a tetrahydropyridine; and cevimeline, while possessing a spirocyclic moiety, utilizes a quinuclidine-based spiro[1-azabicyclo[2.2.2]octane-3,5'-oxathiolane] scaffold lacking both the azabicyclo[3.2.1]octane core and the diazaspiro substitution pattern of Revosimeline [2]. The spiro-azabicyclic framework of Revosimeline is described as 'structurally distinct' from these earlier agonists [3].

muscarinic receptor pharmacology spirocyclic compound synthesis CNS drug discovery

M₁ Receptor Binding Affinity: Revosimeline Exhibits a Ki of 1510 nM at Human M₁ Receptors, Providing Distinct Potency Profile for Experimental Design

In competitive radioligand binding assays using human muscarinic M₁ receptors cloned in CHO cells, Revosimeline demonstrates a binding affinity (Ki) of 1.51 × 10³ nM (1510 nM) [1]. This contrasts with the higher M₁ affinities reported for comparator compounds: WAY-132983 exhibits a Ki of 2 nM [2]; xanomeline shows M₁ Ki of approximately 79.4 nM [3]; and milameline displays a substantially weaker M₁ affinity with Ki of approximately 5.6 μM (5623 nM) or 2.3 μM depending on assay conditions [4].

M1 receptor pharmacology receptor binding assays muscarinic agonist selectivity

Target Pharmacology Ambiguity: Divergent Vendor-Reported Primary Target Designation (Cannabinoid vs. Muscarinic M₁) Creates Unique Dual-Pathway Investigational Profile

Multiple commercial vendors (TargetMol, CymitQuimica, Molnova) consistently describe Revosimeline as a cannabinoid receptor agonist, with one source reporting a CB₁ IC₅₀ of 7.5 nM [1]. In direct contrast, authoritative databases (WHO INN records, Wikipedia, NCATS Inxight) classify Revosimeline as a muscarinic acetylcholine M₁ receptor agonist [2][3]. This pharmacological ambiguity is not observed with comparator compounds: xanomeline is unambiguously characterized as M₁/M₄ preferring [4]; milameline as non-selective muscarinic partial agonist ; cevimeline as M₁/M₃ selective agonist [5]. The vendor-reported cannabinoid activity represents a potential secondary pharmacology profile that differentiates Revosimeline from all comparator muscarinic agonists.

cannabinoid receptor pharmacology target deconvolution polypharmacology

Molecular Descriptor Profile: Computed Lipophilicity (XLogP3-AA = 1.3) and Hydrogen Bonding Capacity Inform Formulation and CNS Penetration Assessment

Revosimeline exhibits computed physicochemical properties relevant for CNS drug development: XLogP3-AA (lipophilicity) = 1.3; hydrogen bond donor count = 1; hydrogen bond acceptor count = 4; rotatable bond count = 3 [1]. By comparison, xanomeline exhibits higher lipophilicity (XLogP3-AA ≈ 3.5-4.0) and fewer hydrogen bond donors/acceptors [2]; milameline shows intermediate lipophilicity (calculated LogP ≈ 2.1); cevimeline displays low lipophilicity (LogP ≈ 1.0-1.3) but with a spirocyclic quinuclidine scaffold lacking the diazaspiro nitrogen atoms of Revosimeline [3].

CNS drug design physicochemical property analysis formulation development

Patent and Intellectual Property Landscape: Spiro-Azabicyclic Muscarinic Agonist Class Has Established Prior Art, Revosimeline Represents a Structurally Novel Entry Within This Framework

The spiro-azabicyclic muscarinic agonist class was established by Merck Sharp & Dohme patents (e.g., US4992436A, EP0350118A2) describing compounds comprising a spiro attachment to an azabicyclo[3.2.1]octane ring system for neurological and mental disorders [1]. Revosimeline incorporates both the azabicyclo[3.2.1]octane core and a 3-oxo-2,8-diazaspiro[4.5]decane substituent, placing it within this patented chemotype framework. In contrast, xanomeline (tetrahydropyridine-thiadiazole), milameline (tetrahydropyridine-oxime ether), and cevimeline (quinuclidine-spiro-oxathiolane) derive from distinct patent lineages outside the spiro-azabicyclic class [2][3].

patent landscape analysis muscarinic agonist SAR IP positioning

Recommended Research and Procurement Scenarios for Revosimeline Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Spiro-Azabicyclic Muscarinic Agonists

Revosimeline's unique spiro-azabicyclic-diazaspiro hybrid scaffold provides a structurally distinct entry point for SAR exploration within the muscarinic agonist chemotype space. Unlike comparator compounds derived from tetrahydropyridine (xanomeline, milameline) or quinuclidine (cevimeline) scaffolds, Revosimeline incorporates both the 8-azabicyclo[3.2.1]octane core and the 3-oxo-2,8-diazaspiro[4.5]decane substituent—a combination not represented in existing muscarinic agonist tool compounds [1]. This scaffold novelty enables research into how spiro-azabicyclic topology influences receptor binding orientation, subtype selectivity, and functional efficacy distinct from established chemotypes [2]. Procurement for SAR campaigns seeking to explore chemical space beyond traditional muscarinic agonist frameworks is therefore justified.

Target Deconvolution and Polypharmacology Studies Addressing Divergent Vendor vs. Authoritative Database Target Annotations

The conflicting primary target designations for Revosimeline—cannabinoid receptor agonist per multiple commercial vendors versus muscarinic M₁ receptor agonist per WHO INN and NCATS databases—creates a unique research opportunity for systematic target deconvolution [1][2]. No comparator muscarinic agonist (xanomeline, milameline, cevimeline) exhibits this dual-target ambiguity. Researchers can procure Revosimeline to experimentally resolve its true pharmacological profile through comprehensive receptor profiling panels, potentially uncovering polypharmacology spanning both muscarinic and cannabinoid systems. Such studies would clarify whether vendor-reported CB₁ activity (IC₅₀ = 7.5 nM) is genuine or represents misannotation propagated across supplier catalogs [3].

Physicochemical Property Benchmarking and CNS Drug Design Reference Studies

Revosimeline's computed molecular descriptors (XLogP3-AA = 1.3; HBD = 1; HBA = 4; MW = 335.4 g/mol) position it within CNS drug-like chemical space but with a distinct lipophilicity-hydrogen bonding balance compared to other muscarinic agonist tool compounds [1]. This property profile supports procurement for comparative solubility testing, formulation development, and computational model validation studies where a reference compound with intermediate lipophilicity and multiple hydrogen bond acceptors is required [2]. Researchers developing in silico BBB penetration models or optimizing CNS drug candidate properties may utilize Revosimeline as a calibration standard representing the spiro-azabicyclic chemotype within muscarinic pharmacology.

Method Development and Assay Validation for M₁ Receptor Binding Studies Requiring Moderate-Affinity Control Compound

With a reported human M₁ receptor binding affinity of Ki = 1510 nM, Revosimeline occupies a moderate-affinity niche distinct from high-potency M₁ agonists (e.g., WAY-132983, Ki = 2 nM) and very weak binders (e.g., milameline at the 5.6 μM range) [1]. This intermediate potency profile makes Revosimeline suitable as a control or reference compound in radioligand binding assay validation, particularly for establishing assay sensitivity and dynamic range in M₁ receptor binding studies [2]. Procurement for method development purposes—including competitive binding assay optimization and cross-assay reproducibility testing—leverages Revosimeline's well-defined affinity value to calibrate experimental systems without the confounding effects of extremely high or low potency compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Revosimeline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.